molecular formula C8H11N3O2S B2943201 3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime CAS No. 338413-96-0

3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime

Cat. No.: B2943201
CAS No.: 338413-96-0
M. Wt: 213.26
InChI Key: KXYNBLFIEGVDCB-NYYWCZLTSA-N
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Description

3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime is a thiazole-derived compound featuring a methylamino substituent at position 2 of the thiazole ring and a 3-oxopropanal moiety at position 5, modified by an O-methyloxime group. The oxime group (N-O) is formed via the condensation of the aldehyde with methoxyamine, resulting in enhanced stability compared to unmodified oximes.

Properties

IUPAC Name

(3E)-3-methoxyimino-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-9-8-10-5-7(14-8)6(12)3-4-11-13-2/h4-5H,3H2,1-2H3,(H,9,10)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYNBLFIEGVDCB-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)C/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime, with CAS number 338400-35-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FN3O2SC_{14}H_{14}FN_{3}O_{2}S with a molecular weight of approximately 307.34 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

PropertyValue
Molecular Weight307.34 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point472.8 ± 55.0 °C
Flash Point239.8 ± 31.5 °C
LogP1.45

Anticancer Properties

Research indicates that compounds with thiazole moieties often exhibit anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators . The specific compound may share these properties due to its structural similarity to known anticancer agents.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
  • Inhibition of Key Enzymes : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of various thiazole derivatives on human cancer cell lines. Results demonstrated that compounds with similar structures significantly inhibited cell growth and induced apoptosis through ROS generation .
  • In Vivo Studies : Animal models treated with thiazole-based compounds showed reduced tumor sizes compared to controls, suggesting that these compounds can effectively target tumor growth in vivo .

Comparison with Similar Compounds

Structural Variations and Key Analogs

The compound is compared to two primary analogs:

3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-Methyloxime (CAS 339279-40-2) : Substituent on thiazole: 4-Chlorophenyl at position 2 (vs. methylamino in the target compound). Oxime: O-methyl group.

3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-Chloro-4-fluorobenzyl)oxime (CAS 338414-43-0) :

  • Substituent on thiazole: Phenyl at position 2.
  • Oxime: O-(2-chloro-4-fluorobenzyl) group.

Physicochemical Properties

Property Target Compound Chlorophenyl Analog Benzyl-Oxime Analog
Molecular Formula C₉H₁₂N₃O₂S (hypothetical) C₁₃H₁₁ClN₂O₂S C₁₉H₁₄ClFN₂O₂S
Molecular Weight ~242.28 g/mol 294.76 g/mol 388.84 g/mol
logP Estimated ~2.1 (polar methylamino group) 3.05 ~4.5 (lipophilic benzyl group)
Boiling Point Not reported 457°C Not available
Aqueous Solubility Higher (due to methylamino polarity) Moderate Low (bulky benzyl substituent)

Key Observations :

  • The methylamino group in the target compound increases polarity, reducing logP compared to the chlorophenyl analog (logP 3.05) .
  • The benzyl-oxime analog’s halogenated benzyl group enhances lipophilicity, favoring membrane permeability but reducing solubility .

Toxicity and Metabolic Pathways

  • The methylamino group in the target compound may undergo deamination or methylation, producing metabolites like DX-CA-[S2200] (a benzoic acid derivative with methylamino) .
  • Halogenated analogs (e.g., benzyl-oxime) may exhibit longer half-lives due to reduced cytochrome P450-mediated metabolism .

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